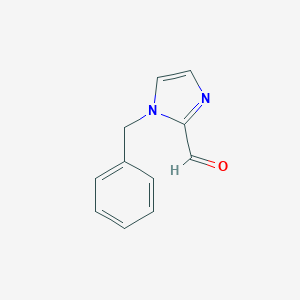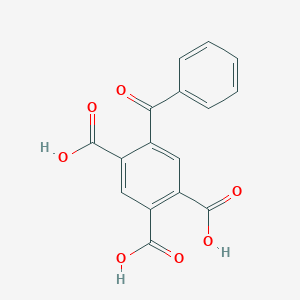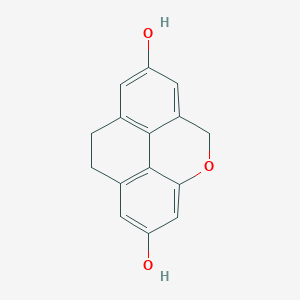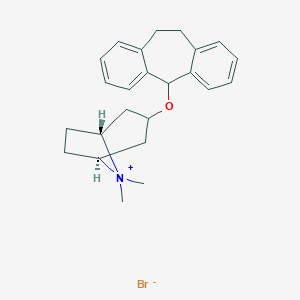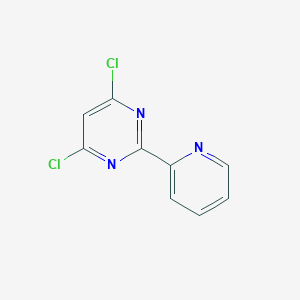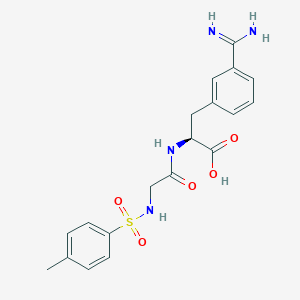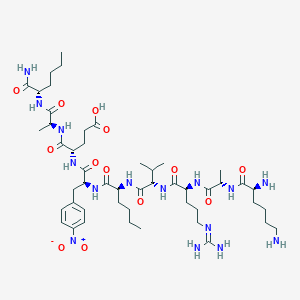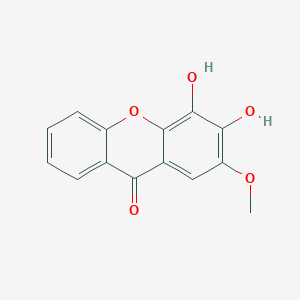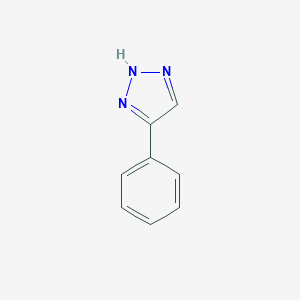![molecular formula C16H25NO9 B162361 (2E)-2-[(2S,3R,4S,6R)-2-hydroxy-3,4-dimethoxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexylidene]acetonitrile CAS No. 51771-52-9](/img/structure/B162361.png)
(2E)-2-[(2S,3R,4S,6R)-2-hydroxy-3,4-dimethoxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexylidene]acetonitrile
Descripción general
Descripción
Simmondsin is a dietary appetite suppression derived from the Jojoba plant (Simmondsia chinensis). Purified simmondsin from jojoba meal has been shown to decrease food intake in adult rats.
Simmondsin belongs to the class of organic compounds known as o-glycosyl compounds. These are glycoside in which a sugar group is bonded through one carbon to another group via a O-glycosidic bond. Simmondsin exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, simmondsin is primarily located in the cytoplasm. Outside of the human body, simmondsin can be found in coffee and coffee products, fats and oils, and nuts. This makes simmondsin a potential biomarker for the consumption of these food products.
Aplicaciones Científicas De Investigación
Antioxidant
Simmondsin has been found to have antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
Anti-inflammatory
Simmondsin also has anti-inflammatory effects . Inflammation is a vital part of the body’s immune response. However, chronic inflammation can lead to various health problems, including some cancers and rheumatoid arthritis .
Anti-aging
Simmondsin is used in the cosmetic industry for its anti-aging properties . It is believed to help reduce the appearance of fine lines and wrinkles, promoting a more youthful appearance .
Anticancer
Some studies have suggested that Simmondsin may have anticancer properties . However, more research is needed to fully understand its potential in cancer treatment .
Pharmaceutical Applications
Simmondsin is used in various pharmaceutical applications due to its unique structural characteristics and beneficial health effects . It is a rich source of natural liquid wax, and several potent phytochemicals have been attributed to its medicinal properties .
Industrial Applications
The oil produced from Jojoba seeds, which contains Simmondsin, is known as liquid wax and has importance in the pharmaceutical, cosmetic, and lubricant industries .
Antifungal
Simmondsin has been found to have antifungal properties . It was found to inhibit Botrytis fabae the most and was less sensitive in inhibiting Fusarium oxysporum . On the other hand, simmondsin 2′-ferulate has the highest inhibitory activity on Rhizocotonia solani and B. fabae, as compared to its activity on Pythium debarianum and F. oxysporum .
Traditional Medicine
Simmondsin has been used by Native Americans to treat many diseases . The knowledge about the plants and its medicinal values has been transferred through Spanish missionaries during the early eighteenth century .
Pharmaceutical Research
Pharmacological research has shown noteworthy effect of different extracts and/or isolated compounds as antioxidant, anti-inflammatory, anti-ageing and anticancer agents . More toxicological research associated with phytochemical analysis is vital for more understanding of the eventual toxic effects of some compound such as simmondsin that might affect plant medicinal/pharmaceutical values .
Industrial Importance
The oil produced from jojoba seeds which make up more than half of the plant seed is commonly known as liquid wax, which has importance in the pharmaceutical, cosmetic and lubricant industries . Native Americans used the crushed dry seed oil for skin treatment and therapeutic purposes .
Propiedades
IUPAC Name |
(2E)-2-[(2S,3R,4S,6R)-2-hydroxy-3,4-dimethoxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexylidene]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO9/c1-23-9-5-8(7(3-4-17)11(19)15(9)24-2)25-16-14(22)13(21)12(20)10(6-18)26-16/h3,8-16,18-22H,5-6H2,1-2H3/b7-3-/t8-,9+,10-,11+,12-,13+,14-,15+,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURSRHBVYUACKS-LUIBMDKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C(=CC#N)C(C1OC)O)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1C[C@H](/C(=C/C#N)/[C@@H]([C@H]1OC)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-[(2S,3R,4S,6R)-2-hydroxy-3,4-dimethoxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexylidene]acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



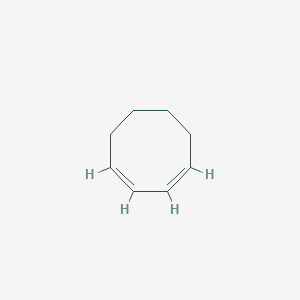
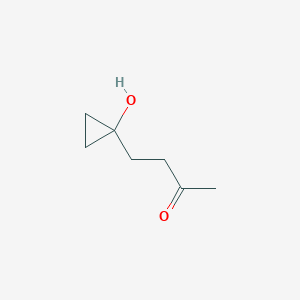
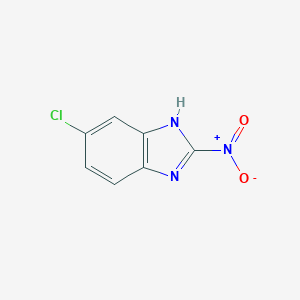
![(2R)-2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid](/img/structure/B162285.png)
